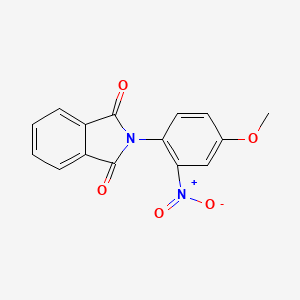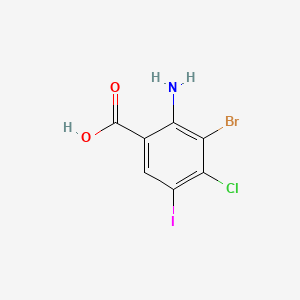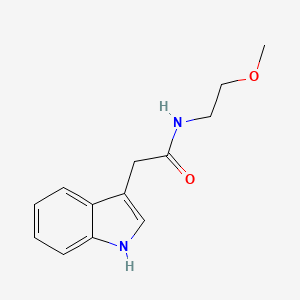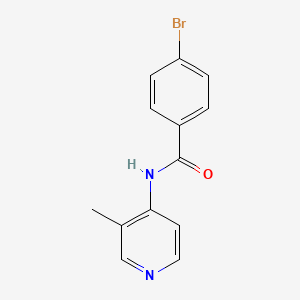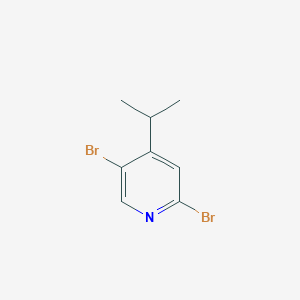![molecular formula C17H15N3O4 B14912329 N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B14912329.png)
N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-4-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-Allyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of an allyl group, a hydroxybenzylidene moiety, and a nitrobenzohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Allyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide typically involves the condensation reaction between 3-allyl-2-hydroxybenzaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(3-Allyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Allyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted hydrazones.
Scientific Research Applications
N’-(3-Allyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It is used in studies to understand its interaction with enzymes and proteins, providing insights into its mechanism of action.
Industrial Applications: Potential use in the development of new polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of N’-(3-Allyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-Allyl-2-hydroxybenzylidene)-2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide
- N’-(3-Allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide
- N’-(3-Allyl-2-hydroxybenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide
Uniqueness
N’-(3-Allyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the allyl group and the hydroxybenzylidene moiety also contributes to its unique properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H15N3O4 |
|---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C17H15N3O4/c1-2-4-12-5-3-6-14(16(12)21)11-18-19-17(22)13-7-9-15(10-8-13)20(23)24/h2-3,5-11,21H,1,4H2,(H,19,22)/b18-11+ |
InChI Key |
PMQPTNMVMMWQTO-WOJGMQOQSA-N |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


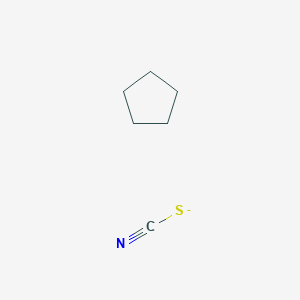
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B14912257.png)
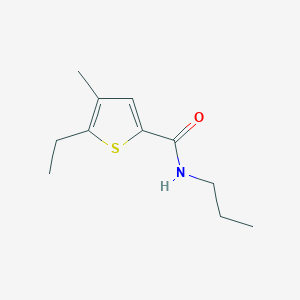

![(2Z)-2-{[4-(dimethylamino)phenyl]imino}-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B14912290.png)
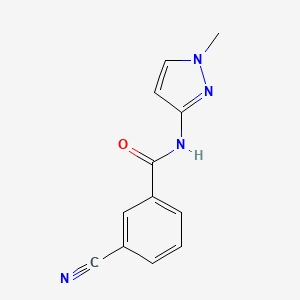
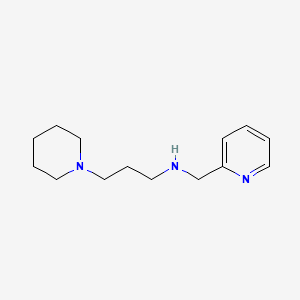

![[5-(4-Bromo-2-methylphenyl)furan-2-yl]methanol](/img/structure/B14912310.png)
